

A Comparative Analysis of Receptor Binding Affinities: Amitriptylinoxide Versus Other Tricyclic Antidepressants

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Compound of Interest

Compound Name: Amitriptylinoxide

Cat. No.: B1666004

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of **amitriptylinoxide** and other commonly prescribed tricyclic antidepressants (TCAs). The data presented is compiled from various preclinical studies and is intended to offer a comprehensive overview for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

Amitriptylinoxide, a metabolite of amitriptyline, generally exhibits a lower affinity for various neurotransmitter receptors compared to its parent compound and other TCAs.^[1] This attenuated binding profile, particularly at muscarinic acetylcholine and alpha-1 adrenergic receptors, is thought to contribute to its potentially improved side-effect profile, including reduced anticholinergic and cardiovascular effects.^[1] While retaining antidepressant properties, its mechanism is also linked to stabilizing amitriptyline levels in the brain.^[1] This guide will delve into the quantitative binding data, the experimental methods used to obtain this data, and the associated signaling pathways of the key receptors involved.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (K_i in nM) of **amitriptylinoxide** and other selected TCAs for key neurotransmitter transporters and

receptors. Lower K_i values indicate a higher binding affinity.

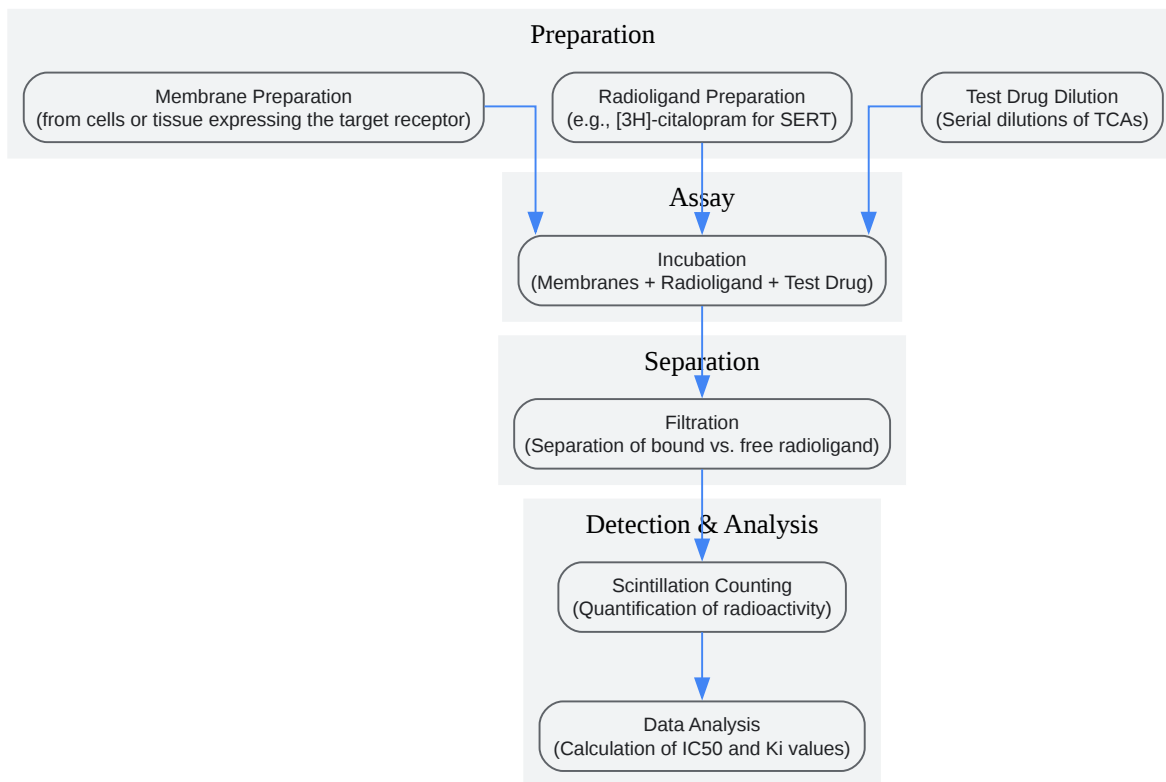
Drug	SERT (K_i , nM)	NET (K_i , nM)	H1 (K_i , nM)	M1 (K_i , nM)	$\alpha 1$ (K_i , nM)
Amitriptylinoxide	Data not available	Data not available	Data not available	~18,000 (IC ₅₀)[1]	Lower than Amitriptyline[1]
Amitriptyline	3.45[2]	13.3[2]	0.5 - 1.1[2]	11 - 24[2]	4.4[2]
Clomipramine	0.28	30	32	38	39
Desipramine	18	0.8	110	190	130
Imipramine	1.4	25	11	91	67
Nortriptyline	5.6	8	10	110	50

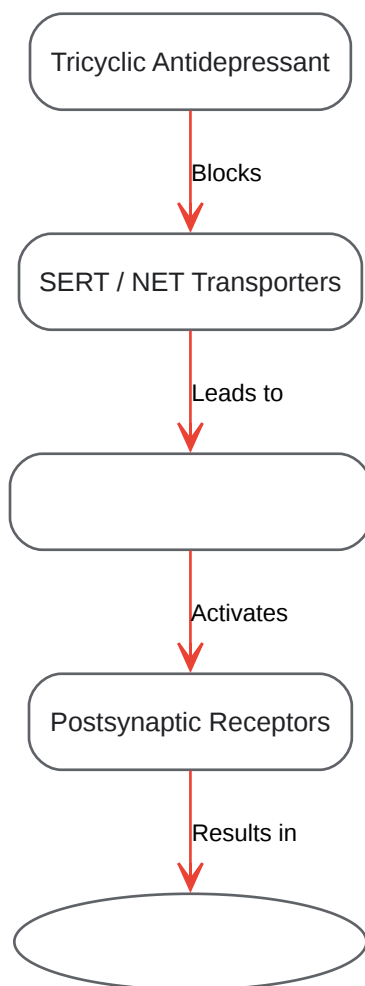
Note: Data for **amitriptylinoxide** is limited. The value for the M1 receptor is an IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. While not directly equivalent to K_i , it provides a measure of binding affinity. Studies indicate that **amitriptylinoxide**'s affinity for alpha-receptors is approximately 60-fold less than that of amitriptyline.[1]

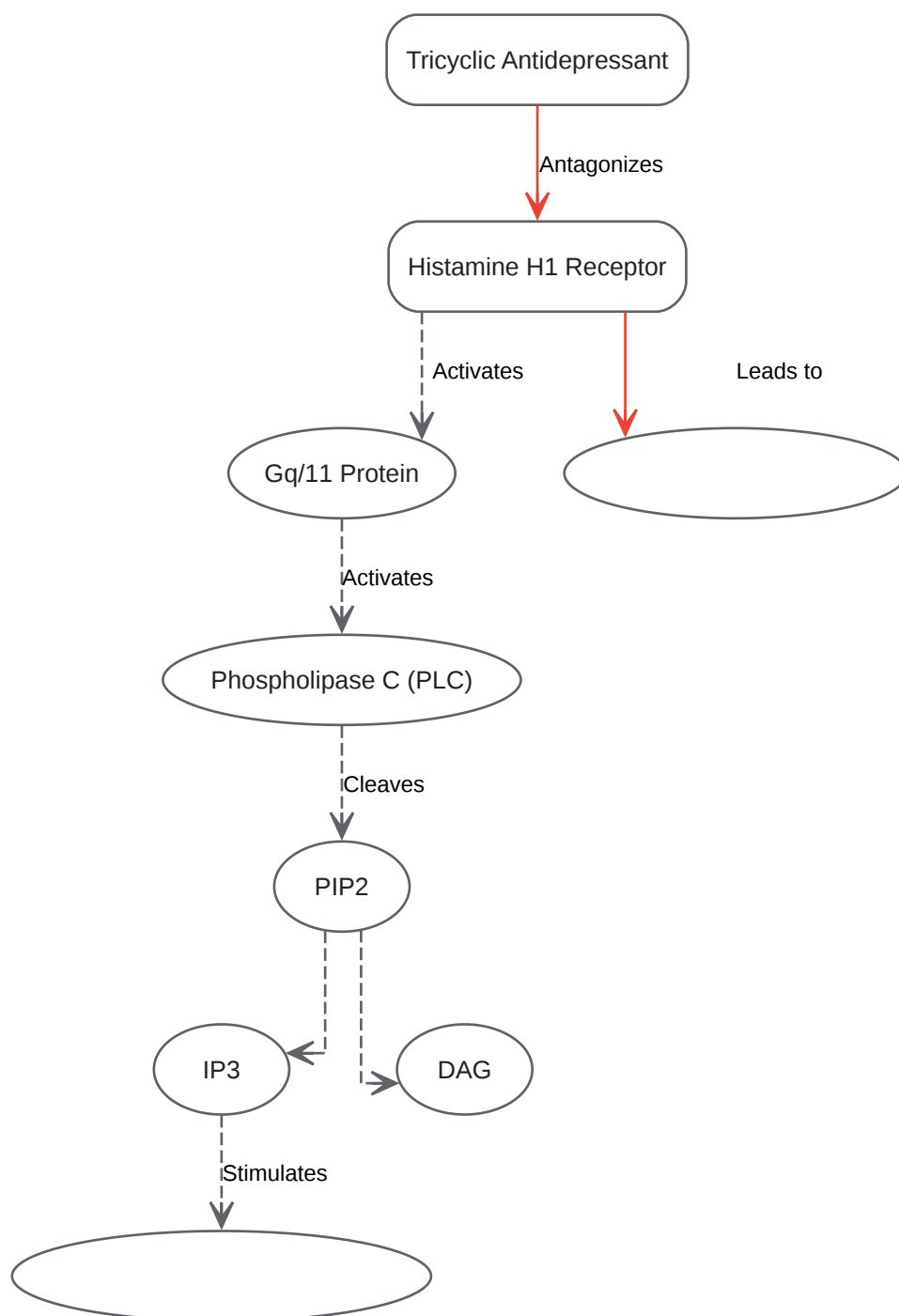
Experimental Protocols

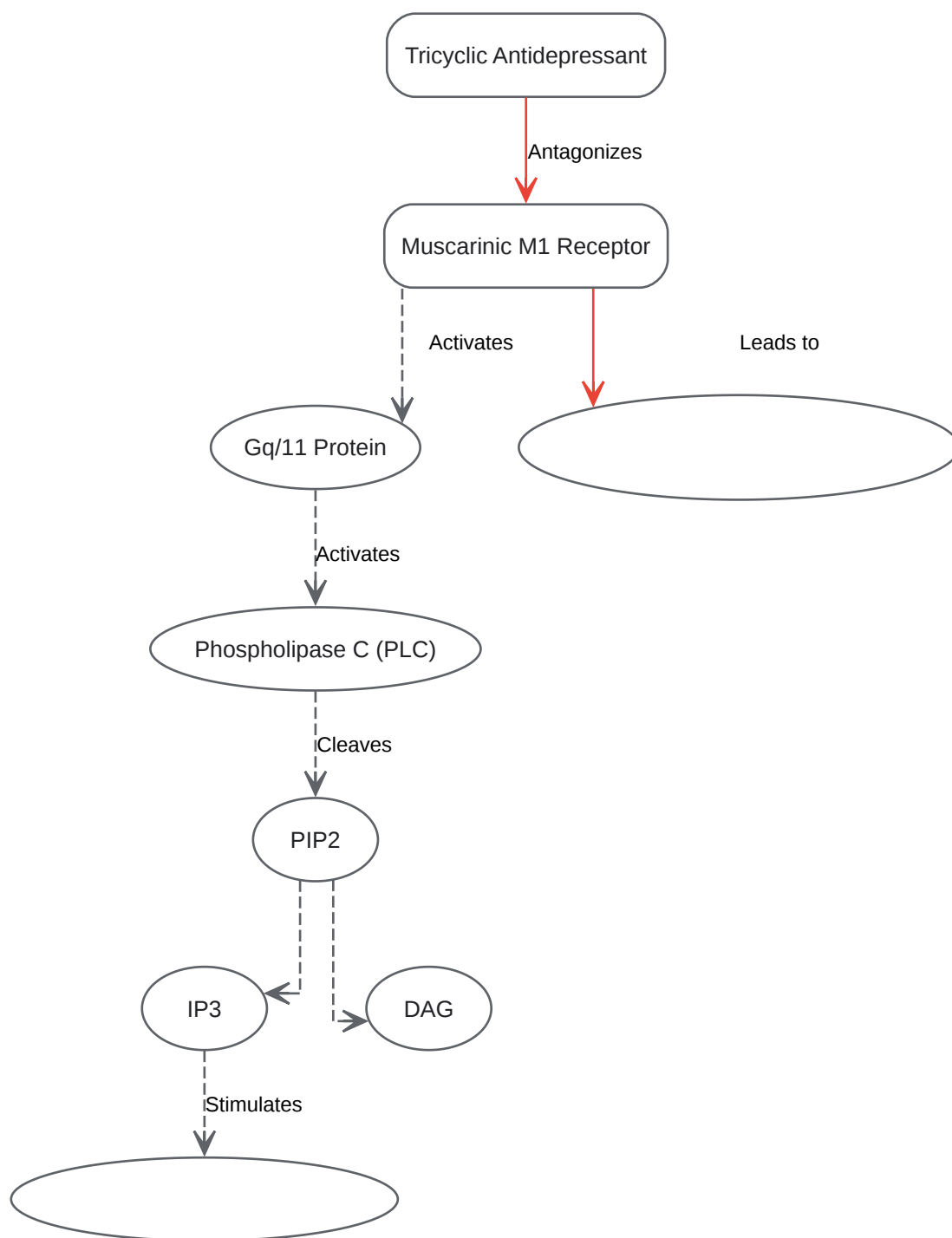
The receptor binding affinity data presented in this guide is primarily derived from radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (in this case, the TCA) and its receptor.

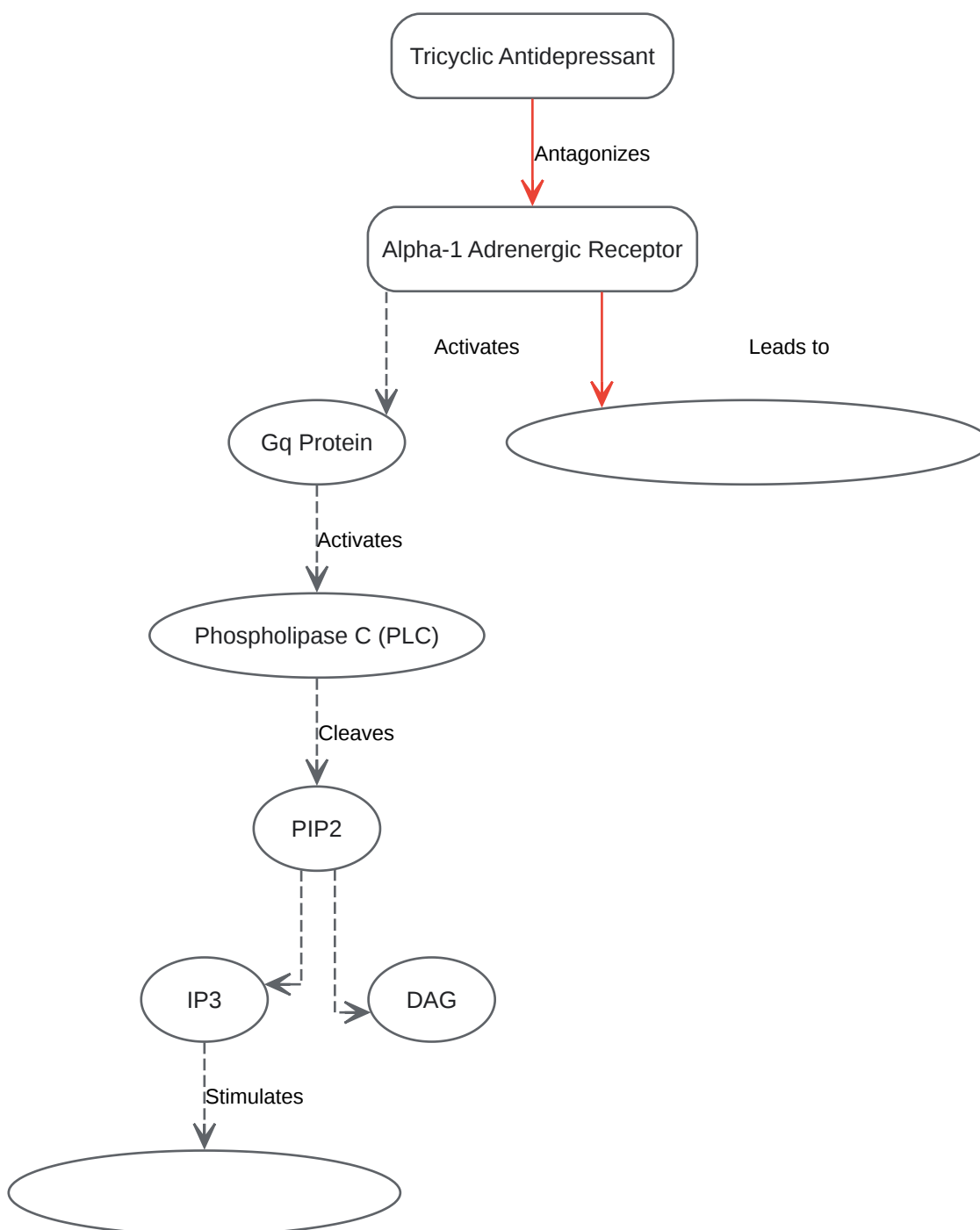
General Workflow for Radioligand Binding Assay











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References

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- 2. medchemexpress.com [medchemexpress.com]
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